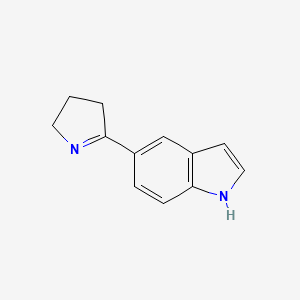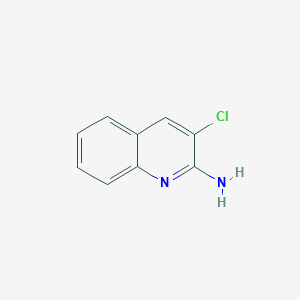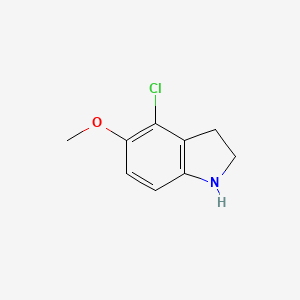![molecular formula C10H12N2O B11911085 Imidazo[1,2-a]pyridine; propan-2-one](/img/structure/B11911085.png)
Imidazo[1,2-a]pyridine; propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazo[1,2-a]pyridine; propan-2-one is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its unique electronic and chemical properties. The imidazo[1,2-a]pyridine scaffold is known for its versatility and has been utilized in the development of various therapeutic agents, including sedatives, antiviral agents, anticancer compounds, and more .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridine; propan-2-one can be achieved through several methods. One common approach involves the condensation of 2-aminopyridine with a ketone, followed by cyclization and oxidation steps. For instance, the reaction of 2-aminopyridine with a propiophenone compound in the presence of a condensation catalyst leads to the formation of an imine intermediate. This intermediate undergoes ring-closing reactions in the presence of a copper catalyst and an oxidizing agent to yield the desired imidazo[1,2-a]pyridine compound .
Industrial Production Methods
Industrial production of imidazo[1,2-a]pyridine derivatives often involves multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, which combines an aldehyde, 2-aminopyridine, and an isocyanide. This method is favored for its efficiency and ability to produce a wide variety of derivatives .
Análisis De Reacciones Químicas
Types of Reactions
Imidazo[1,2-a]pyridine; propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation or photocatalysis strategies.
Reduction: Reduction reactions can be performed under specific conditions to modify the compound’s structure.
Substitution: Substitution reactions, such as nucleophilic aromatic substitution, are common for functionalizing the imidazo[1,2-a]pyridine scaffold.
Common Reagents and Conditions
Oxidation: Metal-free oxidizing agents or photocatalysts.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various functionalized imidazo[1,2-a]pyridine derivatives, which can be further utilized in pharmaceutical and chemical research .
Aplicaciones Científicas De Investigación
Imidazo[1,2-a]pyridine; propan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Studied for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, tuberculosis, and neurological disorders.
Industry: Utilized in the development of materials with specific electronic and optical properties
Mecanismo De Acción
The mechanism of action of imidazo[1,2-a]pyridine; propan-2-one involves its interaction with specific molecular targets and pathways. For example, certain derivatives of this compound have been shown to inhibit enzymes or receptors involved in disease pathways. The exact mechanism can vary depending on the specific derivative and its target .
Comparación Con Compuestos Similares
Imidazo[1,2-a]pyridine; propan-2-one can be compared with other similar heterocyclic compounds, such as imidazo[1,2-a]pyrazines and imidazo[1,2-a]pyrimidines. These compounds share a similar fused ring structure but differ in their chemical properties and biological activities. The unique electronic properties of imidazo[1,2-a]pyridine make it particularly valuable in medicinal chemistry .
List of Similar Compounds
- Imidazo[1,2-a]pyrazine
- Imidazo[1,2-a]pyrimidine
- Imidazo[1,2-a]thiazole
Propiedades
Fórmula molecular |
C10H12N2O |
|---|---|
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
imidazo[1,2-a]pyridine;propan-2-one |
InChI |
InChI=1S/C7H6N2.C3H6O/c1-2-5-9-6-4-8-7(9)3-1;1-3(2)4/h1-6H;1-2H3 |
Clave InChI |
CKKSWFYKUITDRX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C.C1=CC2=NC=CN2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![7-Chloro-3-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11911030.png)
![N-(Benzo[d][1,3]dioxol-4-ylmethyl)ethanamine](/img/structure/B11911033.png)



![1-Cyclopentyl-1,2-diazaspiro[2.5]octane](/img/structure/B11911065.png)
![N-methylpyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B11911073.png)


